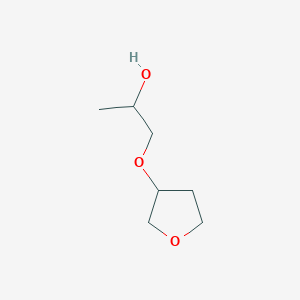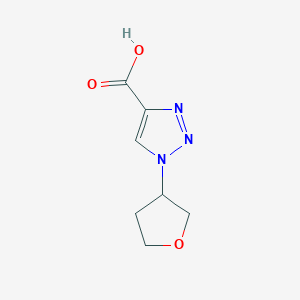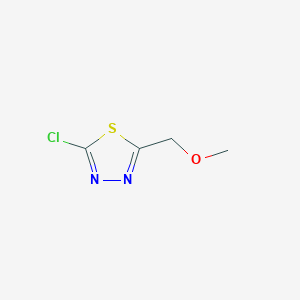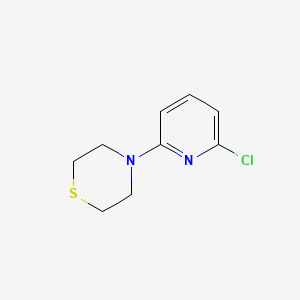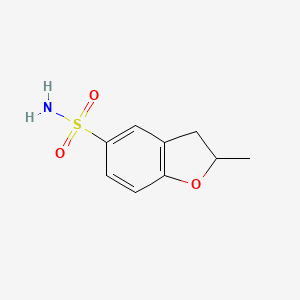
Methyl chroman-5-carboxylate
Übersicht
Beschreibung
Methyl chroman-5-carboxylate is a heterocyclic compound . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 .
Synthesis Analysis
The synthesis of chroman derivatives, which include Methyl chroman-5-carboxylate, has been achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis
The carboxyl group in Methyl chroman-5-carboxylate is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group. This allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
The “Magic Methyl” effect has been observed in medicinal chemistry due to the profound pharmacological effects that have been observed upon conversion of a C–H bond to the C–Me bond .Wissenschaftliche Forschungsanwendungen
DNA Methylation Inhibitors
Methyl chroman-5-carboxylate is closely related to the study of DNA methylation inhibitors, which are critical in understanding the epigenetic mechanisms in cells. DNA methylation is a common epigenetic modification crucial in the control of gene expression in mammalian cells. Abnormal methylation patterns are often observed in malignancy, leading to genetic instability and the repression of tumor suppressor genes. Several inhibitors that are analogs of the nucleoside deoxycitidine, including 5-azacytidine and 5-aza-2'-deoxycytidine, have been clinically tested and demonstrated antileukemic activity, though with limited efficacy in solid tumors. These inhibitors exert their effects by inhibiting hypermethylation and restoring suppressor gene expression, highlighting their significance in cancer research (Goffin & Eisenhauer, 2002).
Epigenetic Modifications and Cancer
Methyl chroman-5-carboxylate is also relevant to the study of Ten-eleven translocation (TET) proteins, which play a central role in the methylation landscape of the body. TET proteins are responsible for converting 5-methylcytosine to its demethylated forms and their mutations or abnormal expression contribute to carcinogenesis. The activity of TET proteins and the levels of 5-hydroxymethylcytosine are crucial in maintaining the balance of methylation, and abnormalities in these can lead to cancer progression. The use of vitamin C has been shown to enhance TET activity, making it a potential therapeutic pathway (Shekhawat et al., 2021).
Chromones as Radical Scavengers
Methyl chroman-5-carboxylate is structurally related to chromones, which are known for their antioxidant properties. Chromones are present in the human diet and exhibit various physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The radical scavenging activity of chromones is attributed to their ability to neutralize active oxygen and interrupt free radical processes, thereby delaying or inhibiting cell impairment. The chemical structure of chromones, particularly the presence of a double bond, a carbonyl group, and hydroxyl groups, is crucial for their radical scavenging potential (Yadav et al., 2014).
Antitumor and Anticancer Applications
The study of DNA methylation and demethylating agents, such as 5-azacytidine and decitabine, has shown promising results in treating myelodysplastic syndromes and secondary leukemias. These agents result in higher response rates, improved quality of life, and reduced risk of leukemic transformation, demonstrating their potential as antitumor and anticancer agents (Leone et al., 2002).
Eigenschaften
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)9-4-2-6-10-8(9)5-3-7-14-10/h2,4,6H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDGXUAOSIJKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCOC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737588 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl chroman-5-carboxylate | |
CAS RN |
1202863-90-8 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



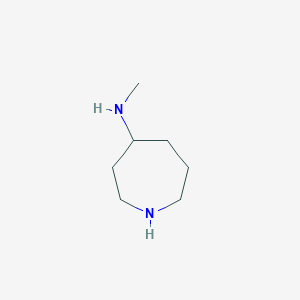
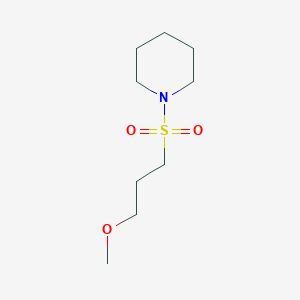
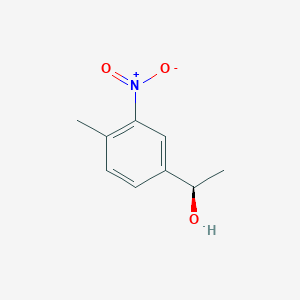
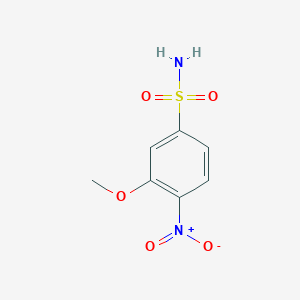
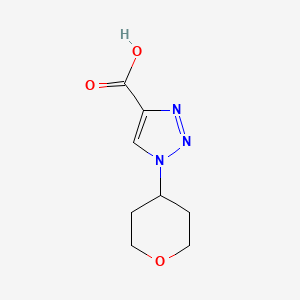
![[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1428976.png)
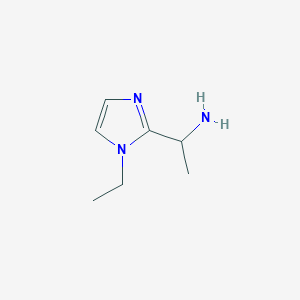
![2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid](/img/structure/B1428980.png)
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)
